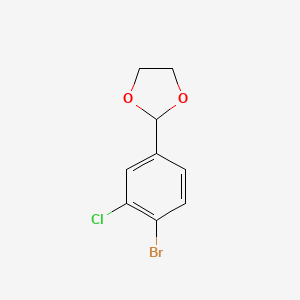

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

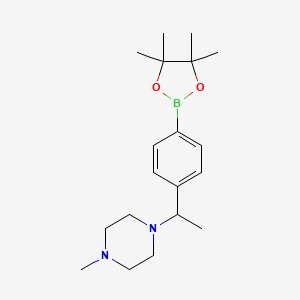

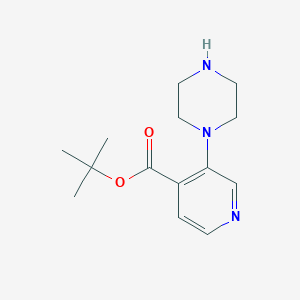

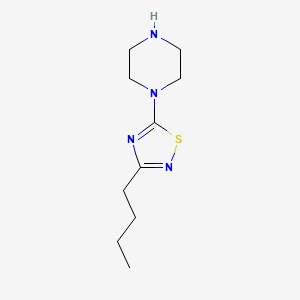

The compound “2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane” likely contains a dioxolane group, which is a type of acetal and is commonly used as a protecting group in organic synthesis . The “4-Bromo-3-chlorophenyl” part of the name suggests the presence of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with bromine and chlorine substituents .

Molecular Structure Analysis

The molecular structure would likely consist of a phenyl ring substituted with bromine and chlorine atoms, and a dioxolane group attached to the phenyl ring .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. For example, the dioxolane group could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding diol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar known compounds .Wissenschaftliche Forschungsanwendungen

Synthesis of Fungicide Intermediates

One significant application involves the synthesis of important intermediates for fungicides. For example, derivatives of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane have been utilized in the synthesis of difenoconazole, a potent fungicide. The process features facile reaction conditions, high yields, and the use of cost-effective reagents (Xie Wei-sheng, 2007).

Lithiation and Functionalization in Organic Synthesis

Another application is in organic synthesis, where lithiation techniques have been applied to 2-(chloroaryl)-2-methyl-1,3-dioxolanes for the synthesis of ortho-functionalized acetophenone derivatives. This demonstrates the compound's utility in creating complex organic molecules through strategic functional group manipulation (G. Lukács, M. Porcs-Makkay, G. Simig, 2003).

Copolymer Synthesis and Characterization

In the realm of materials science, copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with other vinyl monomers have been synthesized, investigated for their structure, and analyzed for their intrinsic viscosity and conformational transitions. These studies contribute to understanding the physical properties of new polymeric materials (S. Morariu, M. Bercea, 2004).

Crystal Structure Analysis

Crystallographic studies have been conducted on compounds containing the 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane moiety, revealing insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in drug design (M. Nizammohideen, M. Damodiran, A. Subbiahpandi, P. Perumal, 2009).

Anticancer Drug Intermediates

The compound has also been identified as an important intermediate in the preparation of platinum-based anticancer drugs. This underscores its value in the pharmaceutical industry for developing treatments for cancer (De-cai Wang, Jingyi Bai, W. Xu, Tao Gai, Hua-quan Liu, 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromo-3-chlorophenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRIAFMSTIFISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)

![1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356041.png)

![1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B6356047.png)

![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)

![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)

![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)